Tetradecylthioacetic acid Tetradecylthioacetic acid
Brand Name: Vulcanchem
CAS No.: 2921-20-2
VCID: VC0017306
InChI: InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
SMILES: CCCCCCCCCCCCCCSCC(=O)O
Molecular Formula: C16H32O2S
Molecular Weight: 288.5 g/mol

Tetradecylthioacetic acid

CAS No.: 2921-20-2

VCID: VC0017306

Molecular Formula: C16H32O2S

Molecular Weight: 288.5 g/mol

* For research use only. Not for human or veterinary use.

Tetradecylthioacetic acid - 2921-20-2

Description

Tetradecylthioacetic acid (TTA) is a synthetic fatty acid primarily utilized as a nutritional supplement . It belongs to the 3-thia family and is a structural analog of palmitic acid, featuring a sulfur atom between the 2nd and 3rd carbon atoms . TTA functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, enhancing mitochondrial fatty acid oxidation in vitro . Animal studies suggest that TTA can reduce inflammation and prevent high-fat diet-induced adiposity and insulin resistance . Research indicates that the sulfur substitution in TTA prevents complete β-oxidation, increasing its biological activity and preference for PPARα activation .

Clinical studies involving TTA have yielded varied results. One Phase I study reported no significant changes in blood lipids or free fatty acids, while another demonstrated that TTA alleviates dyslipidemia in patients with type 2 diabetes mellitus . TTA has demonstrated hypolipidemic, antioxidant, and immunomodulating properties through the activation of peroxisome proliferator-activated receptors (PPARs) . These actions can lead to therapeutic benefits for individuals with psoriasis and improvements in myocardial function for those with heart failure . Studies indicate TTA can modulate lipid homeostasis, increase fatty acid oxidation and ketogenesis, and potentially improve insulin sensitivity .

Similar to TTA, other compounds like eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid, and fibrates, which are structurally unrelated peroxisome proliferators such as phenylacetate, also exhibit hypolipidemic effects . TTA uniquely combines several effects of omega-3 PUFAs and peroxisome proliferators . Although TTA shares physicochemical properties with natural fatty acids, its sulfur substitution blocks β-oxidation . Metabolism of TTA involves ω-oxidation followed by partial β-oxidation from the omega end . TTA has been shown to promote a shift in plasma lipoprotein fractions, increasing larger HDL particles .

CAS No. 2921-20-2
Product Name Tetradecylthioacetic acid
Molecular Formula C16H32O2S
Molecular Weight 288.5 g/mol
IUPAC Name 2-tetradecylsulfanylacetic acid
Standard InChI InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
Standard InChIKey IPBCWPPBAWQYOO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCSCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCSCC(=O)O
Synonyms 1-(carboxymethylthio)tetradecane
1-mono(carboxymethylthio)tetradecane
CMTD
tetradecylthioacetic acid
PubChem Compound 114924
Last Modified Sep 14 2023

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